Dual Inhibition of AKT and p70S6K: A Differentiated Profile vs. MK-2206 and GSK690693
AT7867's primary differentiation lies in its potent dual inhibition of AKT and p70S6K. While MK-2206 is a highly selective allosteric AKT inhibitor and GSK690693 is a potent pan-AKT inhibitor, both lack significant activity against p70S6K. This is a critical distinction, as p70S6K is a key downstream effector and a known node for feedback activation that can drive resistance to pure AKT inhibition .
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Akt1: 32 nM; Akt2: 17 nM; Akt3: 47 nM; p70S6K: 85 nM |
| Comparator Or Baseline | MK-2206: Akt1 8 nM, Akt2 12 nM, Akt3 65 nM, p70S6K: Not active; GSK690693: Akt1 2 nM, Akt2 13 nM, Akt3 9 nM, p70S6K: Not active |
| Quantified Difference | AT7867 inhibits p70S6K with an IC50 of 85 nM, whereas MK-2206 and GSK690693 do not report activity against this kinase. |
| Conditions | Cell-free recombinant kinase assays [1] |
Why This Matters
For research involving PI3K pathway feedback loops or models resistant to AKT-selective inhibition, AT7867's dual blockade provides a mechanistically distinct tool unavailable with MK-2206 or GSK690693.
- [1] Grimshaw KM, Hunter LJK, Yap TA, Heaton SP, Walton MI, Woodhead SJ, et al. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth. Mol Cancer Ther. 2010;9(5):1100-10. View Source
